molecular formula C10H13NO2S B1419165 Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate CAS No. 528883-59-2

Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate

Cat. No.: B1419165
CAS No.: 528883-59-2
M. Wt: 211.28 g/mol
InChI Key: UXMVKLXTXBFPMT-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate is a sulfur-containing organic compound featuring a methyl ester group, a sulfanyl (thioether) bridge, and a 3-aminobenzyl substituent.

Properties

IUPAC Name

methyl 2-[(3-aminophenyl)methylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-13-10(12)7-14-6-8-3-2-4-9(11)5-8/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMVKLXTXBFPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate typically involves the reaction of 3-aminobenzyl alcohol with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Findings
Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate (Target) C₁₀H₁₂N₂O₂S 224.28* 3-aminophenylmethyl, sulfanyl, methyl ester Potential ligand for metal complexes; possible bioactivity (inferred from analogs)
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate (CAS 1019554-28-9) C₁₀H₁₂FNO₂ 193.24 3-fluorophenylmethyl, amino, methyl ester Pharmaceutical intermediate (e.g., glycine ester derivatives)
Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate C₁₅H₁₄N₄S₂O₂ 354.43 Triazole, pyridyl, sulfanyl, methyl ester Ligand for Group 12 metal complexes (Zn, Cd); forms hydrogen-bonded supramolecular assemblies
Triflusulfuron methyl ester (Herbicide) C₁₄H₁₅F₃N₆O₅S 436.36 Trifluoroethoxy, triazine, sulfonylurea Herbicide targeting acetolactate synthase (ALS) in weeds
Ethyl 2-[(phenylsulfanyl)methyl]aminoacetate C₁₁H₁₅NO₂S 225.31 Phenylsulfanyl, amino, ethyl ester Antibacterial activity (sulfonamide derivatives)

*Calculated based on molecular formula.

Functional Group Analysis

  • Sulfanyl vs. Sulfonyl Groups : The sulfanyl (thioether) group in the target compound is less electron-withdrawing compared to sulfonyl groups in herbicides like triflusulfuron methyl ester. This difference impacts reactivity; sulfonylureas inhibit ALS enzymes in plants, while sulfanyl groups may favor coordination with metals .
  • Amino vs. Fluorine enhances metabolic stability in pharmaceuticals, while the amino group enables functionalization (e.g., amidation) .
  • Ester Variations: Methyl esters (target compound) generally exhibit higher volatility and lower hydrolytic stability compared to ethyl or propyl esters (e.g., Ethyl 2-[(phenylsulfanyl)methyl]aminoacetate) .

Key Differentiators

  • Reactivity: The 3-aminophenyl group distinguishes the target compound from halogenated (e.g., fluoro) or non-polar analogs, enabling unique pathways for derivatization or metal chelation.
  • Stability : Methyl esters may limit hydrolytic stability compared to bulkier esters (ethyl/propyl), impacting formulation in pharmaceuticals or agrochemicals .
  • Electronic Effects : The sulfanyl group’s electron-donating nature contrasts with sulfonyl groups, influencing redox behavior and interaction with biological targets .

Biological Activity

Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate is an organic compound recognized for its diverse biological activities, primarily attributed to its unique structural features, including a methyl ester and a sulfanyl group attached to a phenyl ring. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

  • Chemical Formula : C10H13NOS
  • Molecular Weight : Approximately 211.28 g/mol
  • Structural Features :
    • Methyl ester group
    • Sulfanyl group
    • Aminophenyl moiety

Antimicrobial Properties

Research indicates that compounds containing sulfanyl groups exhibit significant antimicrobial activities. This compound has been shown to inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

This compound has demonstrated promising anticancer properties in several studies. Notably, it exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound's mechanism of action may involve apoptosis induction and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth .

Case Studies

  • MCF-7 Cell Line Study :
    • Objective : Evaluate cytotoxicity against estrogen-dependent breast cancer cells.
    • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value indicating potent activity compared to standard chemotherapeutics .
  • Lung Cancer Models :
    • Objective : Assess the impact on tumor growth in vivo.
    • Results : this compound significantly reduced tumor size in murine models, suggesting its potential as an adjunct therapy in lung cancer treatment .

Enzyme Inhibition Studies

The compound is also investigated for its role as an enzyme inhibitor. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzymes involved in various metabolic processes. This property is particularly valuable in drug design for conditions such as hypertension and diabetes, where enzyme modulation is crucial.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Competitive inhibition through structural mimicry.
  • Cellular Interaction : Binding affinity to specific proteins via hydrogen bonding and π-π interactions due to the aromatic amine group.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 2-(3-aminophenyl)acetateAmino group on phenyl ringModerate antibacterial
Benzyl 2-(3-sulfanylmethyl)phenylacetateBenzyl and sulfanylAnticancer activity
Methyl (2-aminophenyl)sulfanylacetateAmino and sulfanyl groupsEnhanced enzyme inhibition

This compound stands out due to its specific combination of functional groups that confer unique biological activities not found in its analogs. This uniqueness makes it a valuable candidate for further research in medicinal chemistry and related fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate
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Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate

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